Silodosin

Catalog No.
S543190
CAS No.
160970-54-7
M.F
C25H32F3N3O4
M. Wt
495.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silodosin

CAS Number

160970-54-7

Product Name

Silodosin

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

Molecular Formula

C25H32F3N3O4

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1

InChI Key

PNCPYILNMDWPEY-QGZVFWFLSA-N

SMILES

Array

solubility

<1 mg/mL

Synonyms

1-(3-hydroxypropyl)-5-(2-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethylamino)propyl)indoline-7-carboxamide, KMD 3213, KMD-3213, rapaflo, silodosin

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

The exact mass of the compound Silodosin is 495.2345 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Silodosin is a highly selective alpha-1A adrenergic receptor (α1A-AR) antagonist widely procured as an active pharmaceutical ingredient (API) and pharmacological tool compound. Characterized by its indoline-7-carboxamide core, it exhibits distinct physicochemical properties including pH-dependent aqueous solubility (sparingly soluble at pH 1.2–4.0, practically insoluble at pH 7.0–13.0) and a complex metabolic profile driven by UGT2B7 and CYP3A4. For formulation and analytical applications, procurement specifications must account for its crystalline polymorphism, as the API typically exists in specific stable polymorphs (e.g., Form β) that dictate dissolution kinetics, hygroscopicity, and bioavailability [1].

Substituting Silodosin with broader α1-blockers like tamsulosin or doxazosin fundamentally alters experimental and clinical outcomes due to divergent receptor selectivity and metabolic pathways. While tamsulosin exhibits only a 15-fold selectivity for α1A over α1B receptors, Silodosin demonstrates a 162-fold preference, making it indispensable for isolating lower urinary tract smooth muscle responses without confounding cardiovascular or vasodilatory effects [1]. Furthermore, unlike tamsulosin, which relies heavily on CYP2D6, Silodosin is primarily glucuronidated by UGT2B7[2]. Using a generic substitute in pharmacokinetic or drug-drug interaction (DDI) assays will therefore fail to model UGT2B7-dependent clearance or accurately replicate the API's specific polymorphic dissolution behavior.

Extreme α1A-Adrenoceptor Selectivity Margin

Silodosin provides an unprecedented selectivity margin for the α1A-adrenoceptor over the α1B subtype, which is primarily located in the cardiovascular system. In vitro binding assays demonstrate that Silodosin achieves an α1A:α1B binding ratio of 162:1. By comparison, tamsulosin achieves a ratio of only approximately 15:1. Furthermore, functional tissue assays yield a pA2 of 9.60 for Silodosin in prostate tissue versus 7.15 in spleen tissue, confirming its high functional isolation [1].

Evidence Dimensionα1A:α1B receptor binding ratio
Target Compound DataSilodosin (162:1 binding ratio)
Comparator Or BaselineTamsulosin (~15:1 binding ratio)
Quantified Difference>10-fold greater selectivity for the α1A subtype
ConditionsIn vitro human receptor binding assays and ex vivo isolated tissue models

Enables pharmacologists to isolate lower urinary tract smooth muscle responses without triggering the cardiovascular artifacts commonly seen with less selective α1-blockers.

Polymorph-Dependent Solubility for API Formulation

Silodosin exhibits significant crystalline polymorphism (Forms α, β, γ, δ, ε), which directly impacts its solubility and processing stability. While Forms α and β are standard in commercial API procurement due to their solid-state stability and low hygroscopicity, newer polymorphs like Form ε demonstrate superior equilibrium solubility in aqueous systems. Procurement must strictly control for polymorphic purity, as batch-to-batch variations in crystal form will alter dissolution kinetics and bioavailability [1].

Evidence DimensionEquilibrium solubility and phase stability
Target Compound DataSilodosin Form ε (Highest aqueous methanol solubility; stable for >50 days at ambient)
Comparator Or BaselineSilodosin Forms α, β, γ (Lower relative solubility)
Quantified DifferenceDistinct solubility profiles dictating formulation choice
ConditionsMethanol/water dissolution and solid-state stress testing (40 °C for 7 days)

API buyers must specify the exact crystalline polymorph (e.g., Form β) to ensure reproducible dissolution rates and prevent phase transformation during milling or storage.

UGT2B7-Driven Metabolic Profiling

In in vitro and in vivo pharmacokinetic workflows, Silodosin is differentiated by its heavy reliance on direct glucuronide conjugation via UGT2B7, alongside CYP3A4 oxidative pathways. In contrast, the baseline comparator tamsulosin is primarily metabolized by CYP3A4 and CYP2D6, lacking significant UGT2B7 involvement. This distinct metabolic routing makes Silodosin an essential substrate for evaluating UGT2B7-mediated drug-drug interactions (DDIs) and glucuronidation kinetics [1].

Evidence DimensionPrimary metabolic clearance pathway
Target Compound DataSilodosin (Extensive UGT2B7 glucuronidation)
Comparator Or BaselineTamsulosin (CYP3A4 and CYP2D6 dependent)
Quantified DifferenceComplete shift in primary enzymatic dependency (Glucuronidation vs. Cytochrome P450 oxidation)
ConditionsIn vitro hepatocyte metabolism and clinical pharmacokinetic profiling

Essential for ADME/Tox researchers who need a validated UGT2B7 substrate to model glucuronidation-dependent clearance and avoid CYP2D6-confounded data.

UGT2B7-Mediated Drug-Drug Interaction (DDI) Assays

Because Silodosin is extensively metabolized by UGT2B7, it is the preferred tool compound for screening novel drug candidates for glucuronidation interference, replacing CYP2D6-dependent alternatives like tamsulosin [1].

High-Fidelity Alpha-1A Receptor Pharmacological Modeling

Silodosin's 162:1 binding ratio for α1A over α1B makes it the optimal choice for ex vivo organ bath studies and smooth muscle assays where cardiovascular receptor cross-reactivity must be strictly eliminated [2].

API Polymorph Formulation and Dissolution Testing

Industrial formulators procure specific Silodosin polymorphs (such as Form β or Form ε) to engineer solid oral dosage forms with precise, reproducible dissolution profiles, leveraging its well-characterized phase stability [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

495.23449100 Da

Monoisotopic Mass

495.23449100 Da

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

105 - 109°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CUZ39LUY82

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (33.33%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (66.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Silodosin is indicated for the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH). It is not indicated for the treatment of hypertension.
FDA Label
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH) in adult men.
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH)
Treatment of the signs and symptoms of benign prostatic hyperplasia (BPH).

Livertox Summary

Silodosin is a selective alpha-1a adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Silodosin is associated with a low rate of serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.

Drug Classes

Benign Prostatic Hypertrophy Agents

Pharmacology

Silodosin is 583 times more selective for human alpha-1A receptors than alpha-1B receptors. It is also 56 times more selective for human alpha-1A receptors than alpha-1D. Silodosin does not prolong the QT interval.
Silodosin is an orally available, alpha-1 adrenoreceptor (alpha-1a) selective antagonist that can be used to relieve symptoms of benign prostate hyperplasia (BPH). Upon administration, silodosin selectively binds alpha-1a receptors located in the human prostate and bladder with high affinity and blocks signaling pathways mediated by alpha-1a. Blockade of these receptors causes smooth muscle relaxation, lowers intraurethral pressure, and results in improved urine flow and a reduction in the symptoms of BPH, such as difficulty with urinating, painful urination, urinary frequency and incomplete bladder emptying. In addition, silodosin may be used to improve lower urinary tract symptoms, which can occur after receiving radiation therapy for prostate cancer.

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

ATC Code

G04CA04
G - Genito urinary system and sex hormones
G04 - Urologicals
G04C - Drugs used in benign prostatic hypertrophy
G04CA - Alpha-adrenoreceptor antagonists
G04CA04 - Silodosin

Mechanism of Action

The pathogenesis of benign prostatic hyperplasia is not fully understood: it is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation. Most drug therapies aim to alleviate symptoms of benign prostatic hyperplasia, silodosin included. Lower urinary tract symptoms of benign prostatic hyperplasia are categorized into three main groups: voiding or obstructive (hesitancy, slow stream, intermittency, incomplete emptying), storage or irritative (frequency, urgency, nocturia, urge urinary incontinence), and postmicturition (postvoid dribbling). Prostate contraction is the main contributor to lower urinary tract symptoms of benign prostatic hyperplasia. The smooth muscle tone of the prostate is regulated by α1A-adrenoceptors, which are the most highly expressed subtype of α1adrenoceptors in the human prostate tissue. It has been reported that blockade of α1A-adrenoceptors relieves bladder outlet obstruction. Blockade of α1D-adrenoceptors, another subtype found in prostate tissue, is believed to alleviate storage symptoms due to detrusor overactivity. α1-adrenoceptors are G protein-coupled receptors: upon binding of its natural ligand, norepinephrine and epinephrine, leads to the activation of phospholipase C and downstream signalling molecules, including inositol triphosphate and diacylglycerol. Ultimately, there is an increase in intracellular calcium levels and, consequently, smooth muscle contraction. Silodosin is an antagonist of α1-adrenoceptors, with the highest selectivity for the α1A-adrenoceptor subtype. By blocking the α1A-adrenoceptor signalling pathway, silodosin promotes prostatic and urethral smooth muscle relaxation, thereby improving lower urinary tract symptoms such as voiding. Silodosin also targets afferent nerves in the bladder, relieving bladder overactivity and storage symptoms.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1A [HSA:148] [KO:K04135]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

160970-54-7

Absorption Distribution and Excretion

The absolute bioavailability is approximately 32%. Following oral administration of silodosin 8 mg once daily in healthy male subjects, Cmax was 61.6 ± 27.54 ng/mL and AUC was 373.4 ± 164.94 ng x hr/mL. The Tmax was 2.6 ± 0.90 hours. Silodosin glucuronide or KMD-3213G, the main metabolite of silodosin, has an AUC three- or four fold higher than for the parent compound. A moderate fat or calorie meal reduces Cmax by 18% to 43% and AUC by 4% to 49%, as well as Tmax by about one hour. However, the US prescribing information recommends drug intake with meals to avoid the potential adverse effects associated with high plasma drug concentrations.
At 10 days following oral administration of radiolabelled silodosin, about 33.5% of the dose was recovered in urine and 54.9% was recovered in feces.
Silodosin has an apparent volume of distribution of 49.5 L.
After intravenous administration, the plasma clearance of silodosin was approximately 10 L/hour.

Metabolism Metabolites

The main metabolite of silodosin is silodosin glucuronide (KMD-3213G), which is a pharmacologically active metabolite formed by direct glucuronide conjugation mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7). Silodosin glucuronide reaches plasma exposure (AUC) approximately four times greater than that of silodosin. The second major metabolite, KMD-3293, is formed from dehydrogenation catalyzed by alcohol and aldehyde dehydrogenases. KMD-3293 has negligible pharmacological activity and reaches plasma exposures similar to that of silodosin. Silodosin is also metabolized by CYP3A4, which catalyzes the oxidation reaction. Other than glucuronidation, dehydrogenation, and oxidation as its main metabolic pathways, silodosin can also undergo dealkylation (KMD-3289), N-dealkylation, hydroxylation, glucosylation, and sulfate conjugation. Metabolites of silodosin can undergo a series of further metabolic pathways.

Wikipedia

Silodosin

Biological Half Life

The elimination half-life of silodosin is 13.3 ± 8.07 hours. KMD-3213G, the main metabolite of silodosin, has an extended half-life of approximately 24 hours.

Use Classification

Human drugs -> Urologicals, Alpha-adrenoreceptor antagonists -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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6: Cho HJ, Yoo TK. Silodosin for the treatment of clinical benign prostatic hyperplasia: safety, efficacy, and patient acceptability. Res Rep Urol. 2014 Sep 26;6:113-9. doi: 10.2147/RRU.S41618. eCollection 2014. Review. PubMed PMID: 25328864; PubMed Central PMCID: PMC4199653.
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8: Oelke M, Gericke A, Michel MC. Cardiovascular and ocular safety of α1-adrenoceptor antagonists in the treatment of male lower urinary tract symptoms. Expert Opin Drug Saf. 2014 Sep;13(9):1187-97. doi: 10.1517/14740338.2014.936376. Epub 2014 Jul 29. Review. PubMed PMID: 25073735.
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12: Boyd K, Hilas O. α-adrenergic blockers for the treatment of lower-urinary-tract symptoms and dysfunction in women. Ann Pharmacother. 2014 Jun;48(6):711-22. doi: 10.1177/1060028014524174. Epub 2014 Mar 10. Review. PubMed PMID: 24615630.
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